4-Phenylpiperazinyl 2-((2-((4-phenylpiperazinyl)carbonyl)phenyl)disulfanyl)phenyl ketone
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Overview
Description
4-Phenylpiperazinyl 2-((2-((4-phenylpiperazinyl)carbonyl)phenyl)disulfanyl)phenyl ketone is a complex organic compound that features a piperazine ring substituted with phenyl groups and a disulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenylpiperazinyl 2-((2-((4-phenylpiperazinyl)carbonyl)phenyl)disulfanyl)phenyl ketone typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
4-Phenylpiperazinyl 2-((2-((4-phenylpiperazinyl)carbonyl)phenyl)disulfanyl)phenyl ketone can undergo various chemical reactions, including:
Oxidation: The disulfanyl linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the disulfanyl linkage can yield sulfoxides or sulfones, while reduction of the ketone group can produce the corresponding alcohol .
Scientific Research Applications
4-Phenylpiperazinyl 2-((2-((4-phenylpiperazinyl)carbonyl)phenyl)disulfanyl)phenyl ketone has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Research: The compound is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 4-Phenylpiperazinyl 2-((2-((4-phenylpiperazinyl)carbonyl)phenyl)disulfanyl)phenyl ketone involves its interaction with specific molecular targets. The piperazine ring and phenyl groups can interact with enzymes or receptors, leading to modulation of their activity. The disulfanyl linkage may also play a role in the compound’s biological effects by forming reversible covalent bonds with thiol groups in proteins .
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a piperazine ring and phenyl groups, studied for its potential as an acetylcholinesterase inhibitor.
N-(Un/Substituted-Phenyl)-2-(4-Phenyl-1-Piperazinyl)acetamides: A series of compounds with similar structural features, synthesized for various applications.
Uniqueness
4-Phenylpiperazinyl 2-((2-((4-phenylpiperazinyl)carbonyl)phenyl)disulfanyl)phenyl ketone is unique due to its disulfanyl linkage, which imparts distinct chemical and biological properties. This feature differentiates it from other similar compounds and may contribute to its potential therapeutic applications .
Properties
CAS No. |
78010-20-5 |
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Molecular Formula |
C34H34N4O2S2 |
Molecular Weight |
594.8 g/mol |
IUPAC Name |
[2-[[2-(4-phenylpiperazine-1-carbonyl)phenyl]disulfanyl]phenyl]-(4-phenylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C34H34N4O2S2/c39-33(37-23-19-35(20-24-37)27-11-3-1-4-12-27)29-15-7-9-17-31(29)41-42-32-18-10-8-16-30(32)34(40)38-25-21-36(22-26-38)28-13-5-2-6-14-28/h1-18H,19-26H2 |
InChI Key |
YZFSVFZAJFLQHY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=CC=C3SSC4=CC=CC=C4C(=O)N5CCN(CC5)C6=CC=CC=C6 |
Origin of Product |
United States |
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